molecular formula C21H20N4O4S2 B2880578 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-68-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2880578
CAS RN: 1021215-68-8
M. Wt: 456.54
InChI Key: GFIYNRVIRRSJRL-UHFFFAOYSA-N
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Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This led to the identification of a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a furan-2-yl group, a 3-methyl group, and a thiophen-2-ylmethyl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have not been detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have not been detailed in the available literature .

Scientific Research Applications

Synthetic Chemistry

Finally, the compound serves as an example of complex synthetic chemistry. Its synthesis involves multiple steps that can be used to teach advanced organic chemistry techniques and reaction mechanisms.

Each of these applications represents a significant area of research where the compound could have a profound impact. The potential to contribute to various fields of medical and scientific research highlights the importance of such chemical discoveries .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its ability to generate action potentials.

Safety and Hazards

The safety and hazards associated with this compound have not been detailed in the available literature .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its potency as a GIRK1/2 activator . Additionally, further studies could be conducted to evaluate its metabolic stability and potential therapeutic applications .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-13-19-16(21(26)22-11-15-4-3-8-30-15)10-17(18-5-2-7-29-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYNRVIRRSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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